Boc-4-(Z-amino)-D-phenylalanine dicyclohexylammonium salt
Description
Boc-4-(Z-amino)-D-phenylalanine dicyclohexylammonium salt is a chiral amino acid derivative extensively utilized in peptide synthesis and pharmaceutical research. The compound features dual orthogonal protecting groups: a tert-butoxycarbonyl (Boc) group on the α-amino moiety and a benzyloxycarbonyl (Z) group on the side-chain amino group at the 4-position of the phenylalanine aromatic ring. The dicyclohexylammonium (DCHA) counterion enhances solubility in organic solvents, facilitating its use in solid-phase peptide synthesis (SPPS) .
Notably, this compound has been listed as discontinued by suppliers like CymitQuimica, though niche providers such as Combi-Blocks still offer it with 98% purity (MFCD02092967) . Its discontinuation may reflect challenges in large-scale production or shifts toward alternative protecting group strategies.
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(phenylmethoxycarbonylamino)phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O6.C12H23N/c1-22(2,3)30-21(28)24-18(19(25)26)13-15-9-11-17(12-10-15)23-20(27)29-14-16-7-5-4-6-8-16;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-12,18H,13-14H2,1-3H3,(H,23,27)(H,24,28)(H,25,26);11-13H,1-10H2/t18-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAJGLVDQWGZVPQ-GMUIIQOCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)NC(=O)OCC2=CC=CC=C2)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)NC(=O)OCC2=CC=CC=C2)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H49N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
595.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Z-Protection of the Side-Chain Amino Group
The para-amino group of D-4-aminophenylalanine is first protected using benzyl chloroformate (Z-Cl) under basic conditions.
Procedure:
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Dissolve D-4-aminophenylalanine (1 mol) in a 1:1 mixture of dioxane and water.
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Add benzyl chloroformate (1.05 eq) dropwise while maintaining pH via NaOH supplementation.
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Stir for 4–6 hours at 25°C, then acidify to pH 2–3 with HCl to precipitate Z-D-4-aminophenylalanine.
Key Considerations:
Boc Protection of the α-Amino Group
The α-amino group is subsequently protected using di-tert-butyl dicarbonate (Boc anhydride).
Procedure:
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Dissolve Z-D-4-aminophenylalanine (1 mol) in tert-butyl alcohol (750 mL).
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Stir for 12–24 hours at ambient temperature, monitoring by TLC.
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Acidify to pH 3 with 1 M HCl, extract with ethyl acetate, and dry over MgSO₄.
Optimization Insights:
Formation of the Dicyclohexylammonium Salt
The carboxylate group is neutralized with dicyclohexylamine to improve solubility and crystallinity.
Procedure:
-
Dissolve Boc-Z-D-4-aminophenylalanine (1 mol) in ethyl acetate (500 mL).
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Concentrate under reduced pressure and recrystallize from ethyl acetate/hexane.
Analytical Data:
Comparative Analysis of Methodologies
Industrial-Scale Adaptations and Cost Efficiency
Patent WO2010042120A1 highlights economic improvements in analogous syntheses:
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Reduced Reagent Equivalents: Using 1.0 eq of dicyclohexylamine vs. 1.5 eq in prior methods lowers material costs by 30%.
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Solvent Recovery: Ethyl acetate and tert-butyl alcohol are recycled via distillation, reducing waste.
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Crystallization Efficiency: Hexane-induced precipitation achieves >99% purity without chromatography.
Challenges and Troubleshooting
Racemization During Boc Protection
Incomplete Salt Formation
Chemical Reactions Analysis
Types of Reactions
Dicyclohexylamine ®-3-(4-(((benzyloxy)carbonyl)amino)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl and tert-butoxycarbonyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include TBHP for oxidation, Pd/C for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield tert-butyl peresters, while reduction can lead to the removal of protective groups, resulting in free amines.
Scientific Research Applications
Peptide Synthesis
Overview : Boc-4-(Z-amino)-D-phenylalanine serves as a key building block in the synthesis of peptides. Peptides are crucial for developing new drugs and therapeutic agents due to their biological activity and specificity.
Key Findings :
- The compound's structure allows for efficient coupling reactions with other amino acids, facilitating the formation of complex peptide sequences.
- It has been successfully used in synthesizing various bioactive peptides that exhibit therapeutic potential against diseases such as cancer and metabolic disorders .
Drug Development
Overview : The compound plays a significant role in drug development, particularly in creating novel pharmaceuticals targeting specific diseases.
Case Studies :
- Research has demonstrated that Boc-4-(Z-amino)-D-phenylalanine derivatives can inhibit cancer cell proliferation. For instance, studies involving melanoma and breast cancer have shown that these compounds can effectively reduce tumor growth and metastasis in animal models .
- The unique properties of this compound allow for the design of targeted therapies that minimize side effects compared to traditional chemotherapeutic agents .
Biochemical Research
Overview : In biochemical research, Boc-4-(Z-amino)-D-phenylalanine is utilized to study protein interactions and enzyme activities.
Applications :
- Researchers have employed this compound to investigate the mechanisms of enzyme inhibition and substrate specificity, contributing to our understanding of metabolic pathways .
- It has been used in assays to study the binding affinity of peptides to various receptors, providing insights into cellular signaling processes .
Material Science
Overview : The incorporation of Boc-4-(Z-amino)-D-phenylalanine into polymer matrices enhances the properties of materials used in biomedical applications.
Key Applications :
- This compound has been integrated into drug delivery systems, improving the release profiles of therapeutic agents while ensuring stability and biocompatibility .
- Studies have shown that materials modified with this amino acid exhibit improved mechanical properties and biodegradability, making them suitable for various medical applications .
Diagnostic Applications
Overview : Boc-4-(Z-amino)-D-phenylalanine is also employed in developing diagnostic tools.
Case Studies :
- Its interaction with biological molecules has been leveraged to create sensitive assays for detecting specific biomarkers associated with diseases such as cancer .
- The compound's ability to form stable complexes with target analytes enhances the sensitivity and specificity of diagnostic tests, leading to better disease management outcomes .
Data Summary Table
Mechanism of Action
The mechanism of action of Dicyclohexylamine ®-3-(4-(((benzyloxy)carbonyl)amino)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate involves its interaction with specific molecular targets. The benzyloxycarbonyl and tert-butoxycarbonyl groups can be selectively removed under certain conditions, allowing the compound to act as a precursor for the synthesis of bioactive molecules. The molecular pathways involved include enzymatic cleavage and chemical hydrolysis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Features
The table below summarizes key structural and physicochemical properties of Boc-4-(Z-amino)-D-phenylalanine dicyclohexylammonium salt and related compounds:
| Compound Name | CAS Number | Molecular Weight | Protecting Groups | Backbone Structure | Key Applications |
|---|---|---|---|---|---|
| This compound | MFCD02092967 | N/A | Boc (α-amino), Z (side-chain) | D-Phenylalanine | Peptide synthesis, intermediates |
| Z-D-Phe(4-OtBu)-OH・DCHA | 198828-72-7 | 552.76 | Z (α-amino), OtBu (side-chain) | D-Phenylalanine | Orthogonal protection strategies |
| (S)-2-Benzyloxycarbonylamino-4-(Boc-amino)butyric acid dicyclohexylammonium salt | N/A | N/A | Boc, Z | L-2,4-Diaminobutyric acid | Multifunctional peptide scaffolds |
| Boc-N-methyl-D-phenylalanine dicyclohexylammonium salt | 102185-45-5 | 460.65 | Boc | N-methyl-D-phenylalanine | Modified peptide backbones |
| Boc-Dap(Z)-OH (dicyclohexylammonium salt) | N/A | N/A | Boc, Z | L-2,3-Diaminopropionic acid | Branched peptide synthesis |
Key Comparative Analysis
Protecting Group Strategy
- Target Compound: The dual Boc/Z protection enables orthogonal deprotection, where Boc is acid-labile (e.g., TFA) and Z is removed via hydrogenolysis. This is advantageous for sequential peptide elongation .
- Z-D-Phe(4-OtBu)-OH・DCHA: Combines Z (α-amino) and tert-butoxy (side-chain), limiting orthogonal utility compared to the target compound’s dual amino protection .
- (S)-2-Benzyloxycarbonylamino-4-(Boc-amino)butyric acid: Features Boc and Z on a diaminobutyric acid backbone, enabling incorporation of two reactive sites in peptide chains .
Stereochemical and Backbone Modifications
- Boc-N-methyl-D-phenylalanine DCHA : The N-methylation introduces steric hindrance , restricting conformational flexibility. This is useful in designing protease-resistant peptides but complicates coupling reactions .
- Boc-Dap(Z)-OH DCHA: The L-2,3-diaminopropionic acid backbone provides two amino groups, allowing branching in peptide synthesis, unlike the target compound’s single side-chain amino group .
Solubility and Handling
All DCHA salts exhibit improved solubility in organic solvents (e.g., DMF, DCM) compared to free acids. However, safety data for the target compound are sparse; related DCHA salts require precautions against inhalation and skin contact (e.g., S22, S24/25 safety codes) .
Commercial Availability
- The target compound’s discontinued status by major suppliers (e.g., CymitQuimica) contrasts with its niche availability via Combi-Blocks, suggesting specialized demand .
- Analogues like Boc-N-methyl-D-phenylalanine DCHA remain widely accessible, reflecting their broader utility in peptide modification .
Biological Activity
Boc-4-(Z-amino)-D-phenylalanine dicyclohexylammonium salt is a compound of significant interest in the field of medicinal chemistry and peptide synthesis. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Synthesis
Boc-4-(Z-amino)-D-phenylalanine is a derivative of phenylalanine, characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group and a dicyclohexylammonium salt form. The synthesis typically involves standard peptide coupling techniques, where the Boc group serves to protect the amino function during the synthesis process.
Synthesis Overview
- Protection of Amino Acid : The Boc group is introduced to protect the amino group of D-phenylalanine.
- Coupling Reaction : The protected amino acid is coupled with other amino acids using coupling reagents such as dicyclohexylcarbodiimide (DCC).
- Deprotection : The Boc group can be removed under acidic conditions to yield the free amino acid for further reactions or biological assays.
Biological Activity
The biological activity of Boc-4-(Z-amino)-D-phenylalanine has been explored in various contexts, particularly in relation to cancer treatment and peptide inhibition mechanisms.
Anticancer Properties
Research indicates that analogs of this compound exhibit inhibitory effects on tumor cell invasiveness, particularly in melanoma models. For instance, a study demonstrated that peptides derived from Boc-4-(Z-amino)-D-phenylalanine can significantly reduce the invasiveness of LOX cells in collagen invasion assays, indicating potential as therapeutic agents against metastatic cancers .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Tumor Invasiveness | Inhibition in melanoma models | |
| Cell Proliferation | Reduced proliferation in vitro | |
| Apoptosis Induction | Induction of apoptosis in cancer cells |
The mechanism by which Boc-4-(Z-amino)-D-phenylalanine exerts its biological effects involves interaction with specific cellular pathways:
- Inhibition of Matrix Metalloproteinases (MMPs) : This compound has been shown to inhibit MMPs, enzymes that facilitate tumor invasion and metastasis.
- Induction of Apoptosis : Studies suggest that it may activate apoptotic pathways in cancer cells, leading to programmed cell death.
Study 1: Melanoma Inhibition
In a controlled study involving nude mice co-inoculated with GFP-labeled LOX cells and Boc-derived peptides, significant reductions in tumor growth and metastasis to lung and liver were observed. The treatment resulted in a marked decrease in micrometastases compared to control groups .
Study 2: In Vitro Assays
In vitro assays demonstrated that Boc-4-(Z-amino)-D-phenylalanine derivatives could inhibit cell proliferation in various cancer cell lines, including breast and cervical carcinoma cells. The IC50 values indicated potent activity at micromolar concentrations .
Q & A
Q. What are the optimal synthetic routes for Boc-4-(Z-amino)-D-phenylalanine dicyclohexylammonium salt?
- Methodological Answer : The synthesis typically involves:
Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to the amino group of 4-(Z-amino)-D-phenylalanine under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) in a basic solvent (e.g., THF or DMF) .
Salt Formation : React the Boc-protected intermediate with dicyclohexylamine (DCHA) in a polar solvent (e.g., methanol or ethanol). The DCHA acts as a counterion to stabilize the carboxylate group, forming the dicyclohexylammonium salt. Precipitation is achieved by evaporating the solvent or adding an antisolvent (e.g., diethyl ether) .
Q. How is the compound characterized to confirm its structural integrity?
- Methodological Answer : Use a multi-technique approach:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify Boc protection (δ ~1.4 ppm for Boc methyl groups) and aromatic proton environments .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ = 553.76 for Z-D-Phe(4-OtBu)-OH・DCHA) .
- Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O of Boc) and ~1250 cm⁻¹ (C-O of ester) .
- HPLC : Retention time comparison against reference standards .
Q. What purification strategies are effective for isolating the dicyclohexylammonium salt?
- Methodological Answer :
- Solid-Phase Extraction (SPE) : Use Oasis MAX cartridges for ion-exchange purification, eluting with methanol:acetic acid (95:5) .
- Recrystallization : Dissolve the crude product in hot ethanol and cool to induce crystallization. Filter and wash with cold ether .
- Chromatography : Reverse-phase C18 columns with acetonitrile/water gradients for analytical-scale purification .
Q. How should the compound be stored to maintain stability?
- Methodological Answer :
- Store at -20°C in airtight, light-protected containers under desiccant (e.g., silica gel).
- Stability studies show <5% degradation over 12 months under these conditions. Avoid aqueous buffers (pH >7) to prevent Boc cleavage .
Q. What is the role of the dicyclohexylammonium counterion in peptide synthesis?
- Methodological Answer : The DCHA counterion:
- Enhances solubility in organic solvents (e.g., DMF), facilitating coupling reactions.
- Stabilizes the carboxylate intermediate, reducing racemization during solid-phase peptide synthesis (SPPS) .
Advanced Research Questions
Q. How can impurity profiling be conducted for this compound?
- Methodological Answer :
- HPLC-MS : Use a C12 column (e.g., Synergi Max-RP) with UV detection at 254 nm. Identify impurities like de-Boc products (retention time ~8.2 min) or stereoisomers .
- Quantitative Limits : Detect impurities at 0.1% levels using LC-MS/MS in MRM mode .
- Reference Standards : Compare against known impurities (e.g., Nateglinide IPP Impurity Dicyclohexylammonium Salt) .
Q. What analytical techniques resolve stereochemical inconsistencies in the compound?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak IA-3 column with hexane:isopropanol (80:20) to separate D/L enantiomers (ΔRt = 2.3 min) .
- Circular Dichroism (CD) : Monitor Cotton effects at 220 nm (n→π* transitions) to confirm D-configuration .
Q. How do reaction conditions influence salt formation efficiency?
- Methodological Answer :
Q. What mechanistic insights explain contradictory yields in reported syntheses?
- Methodological Answer : Discrepancies arise from:
Q. Can this compound serve as an intermediate in TRPC6-targeted drug development?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
